

analytical methods for Boc-alpha-methyl-3-methoxy-DL-phenylalanine quantification

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Compound of Interest

Compound Name: *Boc-alpha-methyl-3-methoxy-DL-phenylalanine*

CAS No.: *1185301-00-1*

Cat. No.: *B1463534*

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Application Note: Quantitative Analysis & Enantiomeric Resolution of **Boc-alpha-methyl-3-methoxy-DL-phenylalanine**

Abstract

This guide details the analytical framework for the quantification and quality control of **Boc-alpha-methyl-3-methoxy-DL-phenylalanine** (Boc- α -Me-3-OMe-Phe). As a non-proteinogenic, quaternary amino acid, this compound presents unique challenges due to the steric hindrance of the

-methyl group and the lability of the tert-butyloxycarbonyl (Boc) protecting group. This protocol establishes a dual-method approach: Chiral Normal-Phase HPLC for enantiomeric excess (ee) determination and Reverse-Phase UHPLC-MS/MS for chemical purity and trace quantification in complex matrices.

Introduction & Chemical Context

Boc-alpha-methyl-3-methoxy-DL-phenylalanine is a critical building block in peptidomimetic drug design. The

-methyl substitution restricts conformational freedom, forcing peptides into specific secondary structures (helices/turns) and dramatically increasing resistance to proteolytic degradation.

Analytical Challenges:

- **Chirality:** The "DL" designation indicates a racemic mixture. For therapeutic applications, quantifying the ratio of enantiomers (L vs. D) is critical, as they possess distinct biological activities.^[1]
- **Steric Hindrance:** The quaternary carbon center (-methyl) can alter interaction kinetics with stationary phases compared to standard amino acids.
- **Boc Lability:** The protecting group is acid-sensitive. Method conditions must prevent on-column deprotection while maintaining sufficient ionization for detection.

Physicochemical Profile & Method Selection

Property	Characteristic	Analytical Implication
Chromophore	Anisole ring (3-methoxy)	UV Absorbance nm (primary) and nm (amide/carbonyl).
Hydrophobicity	High (Boc + Methyl + Phenyl)	Retains strongly on C18; requires high % organic modifier in RP-HPLC.
Acid/Base	Carboxylic Acid ()	Mobile phases must be acidified (pH < 3) to suppress ionization and prevent peak tailing.
Solubility	Soluble in MeOH, ACN, IPA, DCM	Samples should be dissolved in organic solvents; avoid pure water to prevent precipitation. [1]

Method 1: Chiral Normal-Phase HPLC (Enantiomeric Purity)

Objective: To resolve and quantify the L- and D-enantiomers of the racemate. Mechanism: Polysaccharide-based stationary phases form transient diastereomeric complexes with the analytes via hydrogen bonding and

-

interactions.

Instrument Configuration

- System: HPLC with Binary Pump and Diode Array Detector (DAD).
- Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Lux Cellulose-2.

- Dimensions: 250 x 4.6 mm, 5 μ m particle size.[1]
- Temperature: 25°C (Strict control required; temperature shifts affect resolution).

Mobile Phase Strategy

- Solvent A: n-Hexane (HPLC Grade).
- Solvent B: Isopropanol (IPA) containing 0.1% Trifluoroacetic Acid (TFA).
 - Why TFA? The free carboxylic acid group on the amino acid will interact strongly with the silica support, causing severe tailing. TFA suppresses this ionization, ensuring sharp peaks.[1]

Gradient Parameters

Time (min)	% Hexane (A)	% IPA + 0.1% TFA (B)	Flow Rate (mL/min)
0.0	90	10	1.0
20.0	80	20	1.0
25.0	90	10	1.0

Detection

- Wavelength: 210 nm (high sensitivity) and 276 nm (high selectivity for the methoxy-phenyl ring).

Self-Validation Criteria (System Suitability)

- Resolution (): > 2.0 between enantiomers.
- Tailing Factor (): 0.9 < < 1.3.

- Repeatability: RSD < 1.0% for retention time (n=5).

Method 2: Reverse-Phase UHPLC-MS/MS (Assay & Impurities)

Objective: Trace quantification and chemical purity assessment (separating synthesis byproducts like unreacted Boc-anhydride or de-Boc derivatives).

Instrument Configuration

- System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.
- Column: Agilent Zorbax Eclipse Plus C18 (or equivalent).
 - Dimensions: 100 x 2.1 mm, 1.8 μ m.[1]
- Temperature: 40°C.

Mobile Phase

- Phase A: Water + 0.1% Formic Acid.
- Phase B: Acetonitrile + 0.1% Formic Acid.[2]
 - Note: Avoid TFA in LC-MS as it suppresses ionization. Formic acid is the volatile alternative.

Gradient Profile

Time (min)	% A	% B	Curve
0.0	95	5	Initial
1.0	95	5	Hold
8.0	5	95	Linear
10.0	5	95	Wash
10.1	95	5	Re-equilibration

MS/MS Parameters (ESI Positive Mode)

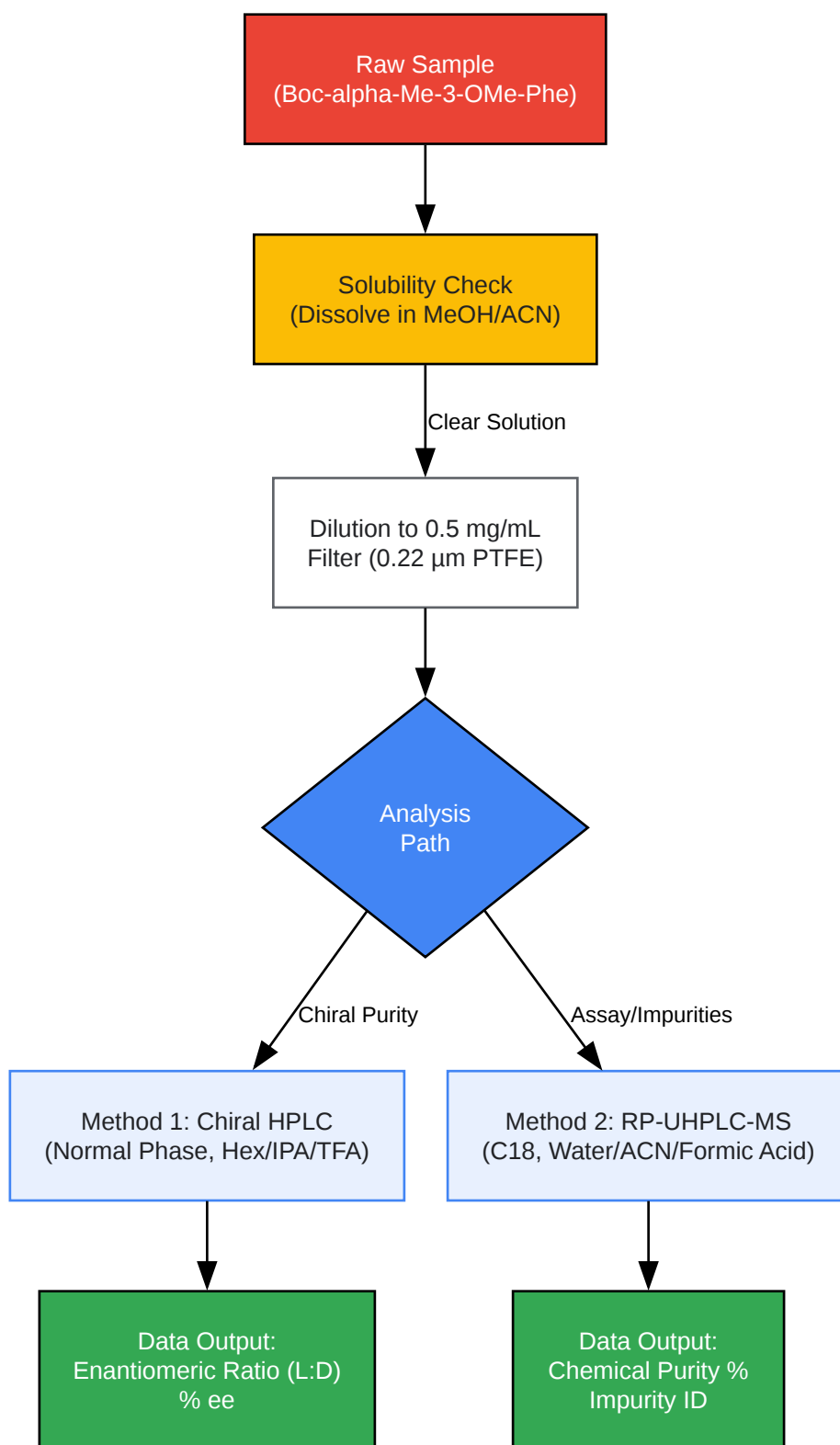
- Precursor Ion:

Da (Calculated:

).[\[1\]](#)

- Key Transitions:
 - (Loss of t-butyl group, -56 Da) – Quantifier.
 - (Loss of Boc group, -100 Da) – Qualifier.[\[1\]](#)
- Source Temp: 350°C.
- Capillary Voltage: 3.5 kV.

Experimental Workflow Diagram



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Figure 1: Decision tree and workflow for the comprehensive characterization of **Boc-alpha-methyl-3-methoxy-DL-phenylalanine**.

Detailed Protocol: Standard Preparation & Execution

Step 1: Standard Stock Solution (1.0 mg/mL)

- Accurately weigh 10.0 mg of **Boc-alpha-methyl-3-methoxy-DL-phenylalanine** reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in 100% Methanol (HPLC grade). Sonicate for 5 minutes to ensure complete dissolution (the hydrophobic Boc group requires organic solvent).
- Store at -20°C. Stable for 1 month.

Step 2: Sample Preparation

- Weigh sample equivalent to ~5 mg.
- Dissolve in 5 mL Methanol.
- Filtration: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind proteins or protected amino acids non-specifically.

Step 3: System Suitability Test (SST)

Run before every sample batch.[\[1\]](#)

- Inject the Racemic Standard (DL-mixture).
- Verify separation of two distinct peaks (L and D) in the Chiral Method.
- Calculate Resolution ():

Where

is retention time and

is peak width at half height.[1]

- Acceptance:

(Baseline separation).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction of free -COOH with silanols.	Increase TFA concentration in mobile phase to 0.15% or 0.2%.
Broad Peaks	Slow mass transfer due to steric bulk (-methyl).	Increase column temperature to 30°C or reduce flow rate to 0.8 mL/min.
Split Peaks	Sample solvent incompatibility.	Ensure sample is dissolved in mobile phase (Hexane/IPA) if possible, or inject smaller volume (<5 µL).[1]
No Elution	Compound too hydrophobic for column.	Increase % IPA in Chiral method or % ACN in RP method.

References

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